molecular formula C12H11NO B1627066 1-Benzyl-1H-pyrrole-3-carbaldehyde CAS No. 30186-48-2

1-Benzyl-1H-pyrrole-3-carbaldehyde

Cat. No. B1627066
CAS RN: 30186-48-2
M. Wt: 185.22 g/mol
InChI Key: VVUVCKSHUSFLOE-UHFFFAOYSA-N
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Patent
US07932272B2

Procedure details

Benzylamine (540 mg, 5.00 mmol) and acetic acid (10 mL) were added to 2,5-dimethoxy-tetrahydrofuran-3-carbaldehyde (1 g, 6.25 mmol), and the solution was stirred for 20 minutes at 90° C. Water and ethyl acetate were added to the reaction solution, which was then partitioned, the organic layer was washed with an aqueous solution 2N sodium hydroxide once and with water twice, filtered with a glass filter lined with silica gel, the filtrate was evaporated in vacuo, and title compound (800 mg, 4.3 mmol, 68.8%) was obtained as a brown oil.
Quantity
540 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
68.8%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(O)(=O)C.C[O:14][CH:15]1[CH:19]([CH:20]=O)[CH2:18][CH:17](OC)O1.O>C(OCC)(=O)C>[CH2:1]([N:8]1[CH:17]=[CH:18][C:19]([CH:15]=[O:14])=[CH:20]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
540 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
1 g
Type
reactant
Smiles
COC1OC(CC1C=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the solution was stirred for 20 minutes at 90° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was then partitioned
WASH
Type
WASH
Details
the organic layer was washed with an aqueous solution 2N sodium hydroxide once
FILTRATION
Type
FILTRATION
Details
with water twice, filtered with a glass
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C=C(C=C1)C=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.3 mmol
AMOUNT: MASS 800 mg
YIELD: PERCENTYIELD 68.8%
YIELD: CALCULATEDPERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.